Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate

Electrochemical grafting Carbon surface modification Cyclic voltammetry

Researchers requiring selective 4-fluorophenyl transfer face reagents with unsuitable reduction potentials, causing over-reduction or failed arylations. Bis(4-fluorophenyl)iodonium triflate resolves this with a defined reduction potential of -1.3 V vs SCE and moderate electron-withdrawing 4-fluoro substituents-optimal for electrochemical grafting, photoredox catalysis, and metal-free arylation. • Enables precise electrochemical modification of glassy carbon electrodes for sensor & electrocatalysis applications. • Bench-stable crystalline solid for metal-free N-/O-/S-arylation and late-stage functionalization of pharmaceutical candidates & PET tracers. • Ships ambient; not classified as dangerous goods.

Molecular Formula C13H8F5IO3S
Molecular Weight 466.16 g/mol
CAS No. 732306-64-8
Cat. No. B1356971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
CAS732306-64-8
Molecular FormulaC13H8F5IO3S
Molecular Weight466.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
InChIKeyHTFNIUDXMGKTQK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate CAS 732306-64-8: Electrophilic Arylation Reagent and Photoinitiator


Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate (CAS 732306-64-8), also referred to as bis(4-fluorophenyl)iodonium triflate or (p-F-Ph)₂IOTf, is a symmetrical diaryliodonium salt belonging to the class of hypervalent iodine(III) compounds . It serves as a bench-stable, crystalline electrophilic reagent widely employed in organic synthesis for the transfer of 4-fluorophenyl groups to diverse nucleophiles under both metal-catalyzed and metal-free conditions [1].

Why Bis(4-fluorophenyl)iodonium Triflate Cannot Be Simply Replaced by Other Diaryliodonium Salts


Diaryliodonium salts are not interchangeable commodities; substituent electronic effects on the aryl rings profoundly alter reduction potentials, chemoselectivity in aryl transfer, and thermal stability [1]. The 4-fluoro substituent in bis(4-fluorophenyl)iodonium triflate imparts a distinct combination of moderate electron-withdrawing character and minimal steric bulk, positioning it uniquely between electron-rich (e.g., 4-methoxy) and strongly electron-deficient (e.g., 4-nitro) analogs [2]. This balance dictates its performance in electrochemical grafting, photoredox catalysis, and regioselective arylation, where alternative substituents may lead to over-reduction, undesired byproduct formation, or complete reaction failure.

Quantitative Evidence Differentiating Bis(4-fluorophenyl)iodonium Triflate for Procurement and Application Selection


Electrochemical Reduction Potential Differentiation: Bis(4-fluorophenyl) vs. Bis(4-bromophenyl) Iodonium Ions on Glassy Carbon

Under identical cyclic voltammetry conditions on glassy carbon electrodes (scan rate 50 mV s⁻¹, reference SCE), bis(4-fluorophenyl)iodonium ions require a more cathodic scan limit (−1.3 V) to achieve complete reduction compared to bis(4-bromophenyl)iodonium ions (−1.2 V) [1]. This 0.1 V difference in reduction potential directly reflects the distinct electronic influence of the 4-fluoro versus 4-bromo substituents on the iodonium center.

Electrochemical grafting Carbon surface modification Cyclic voltammetry

Melting Point Differentiation: Symmetric 4-Fluoro vs. 4-Bromo Substituted Diaryliodonium Triflates

Bis(4-fluorophenyl)iodonium triflate exhibits a melting point range of 168–172 °C [REFS-1, REFS-2], which is approximately 40 °C lower than that of the analogous bis(4-bromophenyl)iodonium triflate (208–213 °C) . This marked difference in thermal behavior is a direct consequence of the contrasting crystal packing and intermolecular interactions imparted by the 4-fluoro versus 4-bromo substituents.

Thermal stability Purification Formulation

Reduction Potential Predictability via Hammett σ Constants: Positioning Bis(4-fluorophenyl)iodonium Triflate within the Diaryliodonium Landscape

High-level ab initio computations (CCSD(T)-F12/SMD) have established a perfect linear correlation (R² ≈ 1.00) between the standard reduction potentials (E°) of symmetrical diaryliodonium cations and the sum of Hammett σ constants for the aryl substituents [1]. The 4-fluoro group (σₚ = 0.06) places bis(4-fluorophenyl)iodonium in a distinct intermediate position on this scale, with a computed reduction potential that differs significantly from both electron-donating (e.g., 4-methoxy, σₚ = -0.27) and strongly electron-withdrawing (e.g., 4-nitro, σₚ = 0.78) analogs.

Redox chemistry Computational chemistry Structure-property relationships

Validated Application Scenarios for Bis(4-fluorophenyl)iodonium Triflate Based on Differentiated Properties


Controlled Electrochemical Grafting of 4-Fluorophenyl Layers onto Carbon Electrodes

The defined reduction potential of bis(4-fluorophenyl)iodonium triflate (−1.3 V vs SCE) makes it the reagent of choice for the precise electrochemical modification of glassy carbon and other carbon substrates with 4-fluorophenyl groups. This process, which operates via iodonium ion reduction, is utilized to tailor surface properties for electrocatalysis and sensor development [1].

Metal-Free Arylation of Nucleophiles Requiring a Moderately Electron-Deficient Aryl Group

In synthetic sequences where a 4-fluorophenyl moiety is desired but strongly electron-withdrawing groups (e.g., 4-nitro) would promote undesired side reactions or over-reduction, bis(4-fluorophenyl)iodonium triflate offers an optimal balance of electrophilicity. It enables efficient N-, O-, and S-arylation under mild, often transition-metal-free, conditions [2].

Synthesis of Fluorinated Building Blocks for Medicinal Chemistry and Radiochemistry

The compound serves as a stable, solid precursor for the introduction of the 4-fluorophenyl motif into pharmaceutical candidates and positron emission tomography (PET) tracers. Its reliable reactivity profile simplifies late-stage functionalization, a critical requirement in drug discovery and radiolabeling workflows [3].

Cationic Photoinitiation in Polymer Coatings and 3D Printing Resins

As a diaryliodonium salt, bis(4-fluorophenyl)iodonium triflate undergoes photolysis upon UV irradiation to generate a strong Brønsted acid (triflic acid). This initiates the cationic ring-opening polymerization of epoxides and vinyl ethers, making it a valuable component in high-performance coatings, adhesives, and photoresists [4].

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